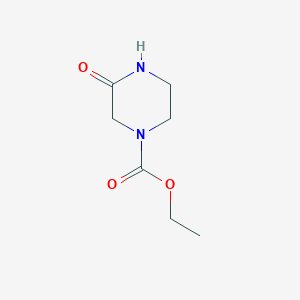

Ethyl 3-oxopiperazine-1-carboxylate

Descripción general

Descripción

Ethyl 3-oxopiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an ethyl ester group attached to the piperazine ring, which also contains a ketone functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 3-oxopiperazine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of piperazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The piperazine ring's nitrogen atoms participate in nucleophilic substitutions, particularly under basic conditions. Key examples include:

Reaction with Boc-protected intermediates

In HIV-1 capsid inhibitor synthesis, this compound reacts with 1-Boc-3-oxopiperazine in DMF at 55°C using K₂CO₃ as a base. The Boc group is subsequently removed with trifluoroacetic acid to yield secondary amines (Scheme 2, ).

Alkylation with bromoacetate derivatives

Ethyl 3-oxopiperazine-1-carboxylate undergoes alkylation with tert-butyl bromoacetate in tetrahydrofuran (THF) at 60°C, achieving a 79% yield of tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate ().

Hydrolysis and Degradation Pathways

The ester and keto groups render the compound susceptible to hydrolysis:

Ester hydrolysis

Under acidic or basic conditions, the ethyl ester hydrolyzes to carboxylic acid derivatives. For example, treatment with aqueous NaOH yields 3-oxopiperazine-1-carboxylic acid, a precursor for further functionalization ( ).

Phosphorus bond degradation

In the presence of gem-bisphosphonates, hydrolysis leads to cleavage of carbon-to-phosphorus bonds, producing (N′-ethyl-2-oxopiperazin-1-yl)phosphonic acid as a degradation product ( ).

Cyclization and Heterocycle Formation

The compound serves as a scaffold for synthesizing nitrogen-containing heterocycles:

Pyrazine derivative synthesis

this compound reacts with allylamine derivatives under Staudinger conditions (NaN₃, PPh₃) to form ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate. This reaction proceeds via azide intermediate cyclization ( ).

Mechanistic steps :

-

Diazidation of the ester group using NaN₃.

-

Thermal cyclization to form the pyrazine ring.

| Starting Material | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl 3-(allylamino)-3-oxopropanoate | NaN₃, PPh₃, DMF | Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate | 52–75% |

Acylation and Amidation

The keto group participates in condensation reactions:

Formation of peptidomimetics

In HIV-1 CA modulator synthesis, the compound reacts with Boc-protected phenylalanine derivatives using PyBop/DIEA, yielding amide-linked structures. Subsequent deprotection and functionalization produce antiviral agents (EC₅₀ = 2.5–6.0 μM, ).

Oxidation and Reduction

Oxidation :

The keto group can be further oxidized to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), though this is less commonly reported for this specific compound ().

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the keto group to a secondary alcohol, modifying the compound’s pharmacological profile ().

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 3-oxopiperazine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties enable it to participate in reactions that lead to the formation of biologically active molecules.

Synthesis of PARP Inhibitors

Recent studies have highlighted the potential of derivatives of this compound in developing inhibitors for Poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. Inhibition of PARP has therapeutic implications for cancer treatment, particularly in tumors with BRCA mutations . The compound's ability to form stable interactions with target proteins enhances its utility as a lead compound in drug development.

Organic Synthesis

This compound is utilized as a building block in organic synthesis due to its functional groups that allow for various chemical transformations.

Formation of Heterocycles

The compound can be transformed into various heterocyclic structures, which are essential in the development of new drugs. For instance, it can undergo cyclization reactions to form piperazine derivatives that exhibit diverse pharmacological activities .

Case Study: Development of Antitumor Agents

A study focused on synthesizing novel antitumor agents using this compound demonstrated its effectiveness as an intermediate. The synthesized compounds showed promising activity against cancer cell lines, indicating that modifications to the piperazine ring could enhance therapeutic efficacy .

| Compound Name | Structure | Activity | Reference |

|---|---|---|---|

| Compound A | Structure A | IC50 = 5 µM | |

| Compound B | Structure B | IC50 = 10 µM |

Case Study: Synthesis of LSD1 Inhibitors

Another application of this compound is in the synthesis of lysine-specific demethylase 1 (LSD1) inhibitors. LSD1 is implicated in various cancers, and inhibitors derived from this compound have shown potential in preclinical models .

Mecanismo De Acción

The mechanism of action of ethyl 3-oxopiperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the ketone and ester functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 4-oxopiperazine-1-carboxylate

- Methyl 3-oxopiperazine-1-carboxylate

- Ethyl 3-hydroxypiperazine-1-carboxylate

Uniqueness

This compound is unique due to the specific positioning of the ketone and ester groups on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

Ethyl 3-oxopiperazine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine core, which is a six-membered ring containing two nitrogen atoms. The presence of a carbonyl group at the 3-position and an ethyl ester at the 1-position contributes to its biological properties. The molecular formula is , and its structure can be represented as follows:

Research has indicated that this compound exhibits various mechanisms of action, primarily through the inhibition of histone deacetylases (HDACs). For instance, derivatives of this compound have shown selective inhibition of HDAC1 and HDAC2, leading to the suppression of cancer cell growth. The mechanism involves the activation of survival signaling pathways, such as the Akt/mTOR pathway, which has been implicated in neuroprotection and cancer cell survival .

1. Anticancer Activity

This compound derivatives have demonstrated significant anticancer activity. In vitro studies showed that these compounds inhibited the proliferation of various cancer cell lines, including colorectal cancer cells (HCT116) and neuroblastoma cells (SH-SY5Y). The protective effects against oxidative stress-induced damage were evaluated using lactate dehydrogenase (LDH) assays, revealing that certain derivatives could significantly reduce cell death under hypoxic conditions .

2. Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of cerebral ischemia. Studies indicate that these compounds can enhance neuronal survival by modulating apoptotic pathways and reducing oxidative stress. The protective effects were attributed to their ability to maintain mitochondrial function and prevent caspase activation .

3. Antimycobacterial Activity

In addition to anticancer properties, some derivatives have shown promising antimycobacterial activity against Mycobacterium tuberculosis. The structure-activity relationship studies revealed that modifications on the piperazine ring could enhance efficacy against this pathogen, highlighting the potential for developing new treatments for tuberculosis .

Case Studies

Several case studies illustrate the biological activity of this compound:

Propiedades

IUPAC Name |

ethyl 3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-2-12-7(11)9-4-3-8-6(10)5-9/h2-5H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVCSOZZZJTENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40525969 | |

| Record name | Ethyl 3-oxopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59701-99-4 | |

| Record name | Ethyl 3-oxopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.